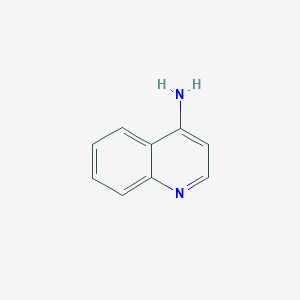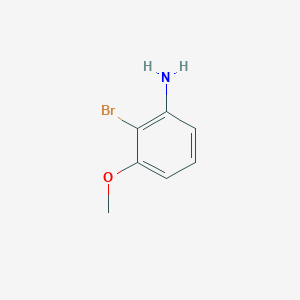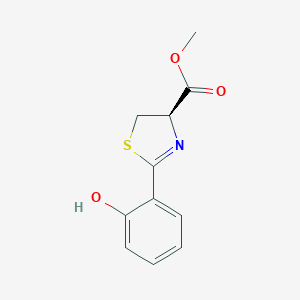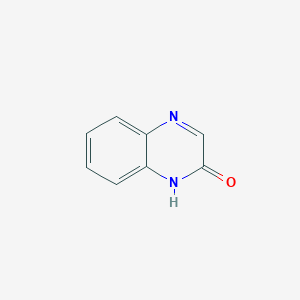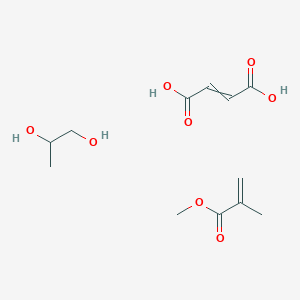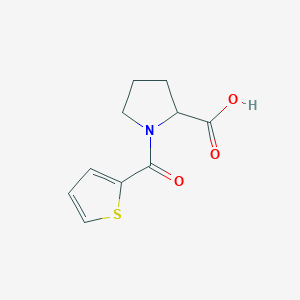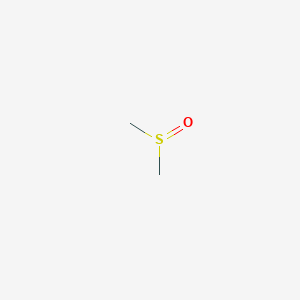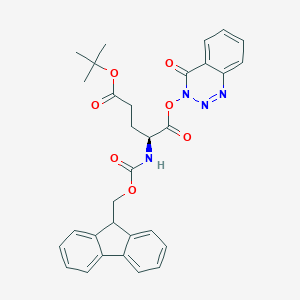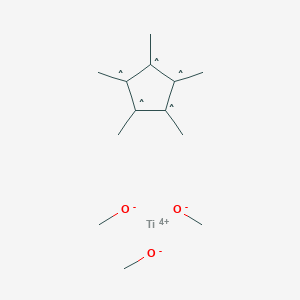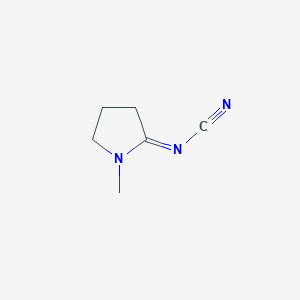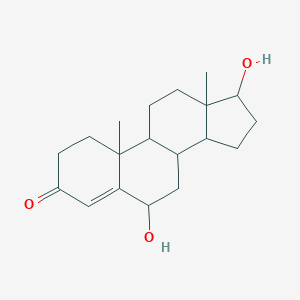
6β-羟基睾酮
描述
6beta-Hydroxytestosterone is a metabolite of testosterone, characterized by the presence of an additional hydroxy group at the 6beta-position. This compound is generated by the enzyme cytochrome P450 1B1 (CYP1B1) and plays a significant role in various physiological and pathological processes .
科学研究应用
6beta-Hydroxytestosterone has a wide range of applications in scientific research:
作用机制
Target of Action
6β-Hydroxytestosterone (6β-OHT) is a metabolite of testosterone generated by the enzyme Cytochrome P450 1B1 (CYP1B1) . The primary targets of 6β-OHT are the androgen receptors . These receptors play a crucial role in the development and maintenance of masculine characteristics in vertebrates .
Mode of Action
6β-OHT interacts with its targets, the androgen receptors, to mediate the effects of angiotensin II (Ang II), a hormone that regulates blood pressure . This interaction contributes to increased vascular reactivity, endothelial dysfunction, vascular hypertrophy, and reactive oxygen species production associated with Ang II-induced hypertension .
Biochemical Pathways
The generation of 6β-OHT from testosterone involves the action of the enzyme CYP1B1 . This metabolite then contributes to the effects of Ang II, leading to increased vascular reactivity to phenylephrine and endothelin-1, endothelial dysfunction, vascular hypertrophy, vascular fibrosis, and oxidative stress .
Pharmacokinetics
It is known that the compound is a metabolite of testosterone, generated by the enzyme cyp1b1 .
Result of Action
The action of 6β-OHT results in a variety of physiological changes. These include increased vascular reactivity, endothelial dysfunction, vascular hypertrophy, vascular fibrosis, and oxidative stress . These changes contribute to the development of Ang II-induced hypertension and associated cardiovascular pathophysiology .
Action Environment
The action of 6β-OHT is influenced by various environmental factors. For instance, the presence of Ang II is necessary for 6β-OHT to exert its effects . Furthermore, the action of 6β-OHT is dependent on the androgen receptor, suggesting that factors influencing the activity or expression of this receptor could also impact the action of 6β-OHT .
生化分析
Biochemical Properties
6beta-Hydroxytestosterone has been used as a standard in high-performance liquid chromatography (HPLC) analysis to measure testosterone 6 β -hydroxylase activity in rat liver microsomes, and measure cytochrome P450 3A (CYP3A) activity in the intestinal spheroid model . It interacts with enzymes such as testosterone 6 β -hydroxylase and cytochrome P450 3A, playing a significant role in biochemical reactions .
Cellular Effects
6beta-Hydroxytestosterone influences cell function by interacting with various cellular processes. It contributes to vascular changes in angiotensin II-induced hypertension in male mice . It affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 6beta-Hydroxytestosterone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a metabolite generated by brain testosterone cytochrome P450 1B1 (CYP1B1) and may elicit angiotensin II-induced neurogenic hypertension and inflammation in male mice .
Metabolic Pathways
6beta-Hydroxytestosterone is involved in metabolic pathways that include enzymes or cofactors such as testosterone 6 β -hydroxylase and cytochrome P450 3A . It may also affect metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: 6beta-Hydroxytestosterone can be synthesized through the hydroxylation of testosterone using cytochrome P450 enzymes.
Industrial Production Methods: Industrial production of 6beta-Hydroxytestosterone involves biotransformation processes using microbial or enzymatic systems. These methods leverage the specificity of cytochrome P450 enzymes to achieve high yields and purity of the compound .
化学反应分析
Types of Reactions: 6beta-Hydroxytestosterone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxy group to other functional groups.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6beta-Hydroxytestosterone .
相似化合物的比较
Testosterone: The parent compound from which 6beta-Hydroxytestosterone is derived.
6alpha-Hydroxytestosterone: Another hydroxylated derivative of testosterone with the hydroxy group at the 6alpha-position.
17beta-Hydroxytestosterone: A derivative with a hydroxy group at the 17beta-position.
Uniqueness: 6beta-Hydroxytestosterone is unique due to its specific hydroxylation at the 6beta-position, which imparts distinct biological activities and interactions with androgen receptors. This specificity makes it a valuable compound for studying the role of hydroxylated testosterone derivatives in various physiological and pathological processes .
属性
IUPAC Name |
6,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,21-22H,3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEGWEUVSZRCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861604 | |
| Record name | 6,17-Dihydroxyandrost-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62-99-7 | |
| Record name | NSC9721 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



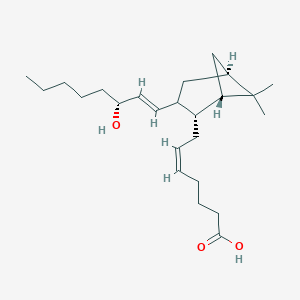
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B48710.png)
